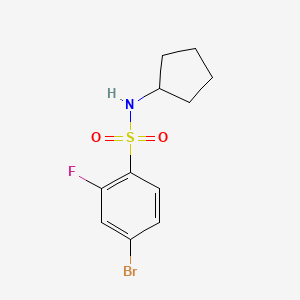
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
Vue d'ensemble
Description
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C11H13BrFNO2S. It has a molecular weight of 322.2 .
Molecular Structure Analysis
The InChI code for 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is 1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 .Applications De Recherche Scientifique
COX-2 Inhibition for Pain Management and Anti-Inflammatory Effects : A derivative of benzenesulfonamide, specifically 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide, has been identified as a potent and selective COX-2 inhibitor. It has been studied for its potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Synthesis and Characterization of Platinum Complexes : Research involving 4-fluorobenzenesulfonamide has led to the synthesis of new platinum(II) dithiocarbimato complexes. These complexes have potential applications in areas like catalysis and materials science (Amim et al., 2008).
Enantioselective Fluorination in Organic Synthesis : N-fluorobenzenesulfonamide derivatives have been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This method is significant for synthesizing compounds with potential pharmaceutical applications (Wang et al., 2014).
Studies in Biochemistry : The binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases has been studied using nuclear magnetic resonance spectroscopy. This research is vital for understanding enzyme-inhibitor interactions, which is crucial in drug development (Dugad & Gerig, 1988).
Development of Photosensitizers for Cancer Treatment : Studies on benzenesulfonamide derivatives have led to the synthesis of new zinc phthalocyanine compounds. These compounds have shown potential as Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Molecular Structure and Spectroscopy : Investigations have been conducted on the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, providing valuable data for understanding the effects of halogen substituents on these compounds (Karabacak et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSARYTNNCHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



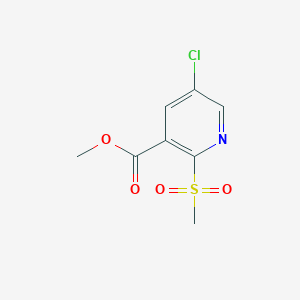
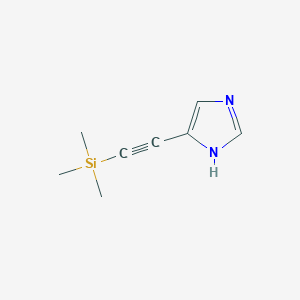
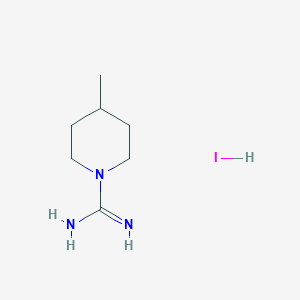
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
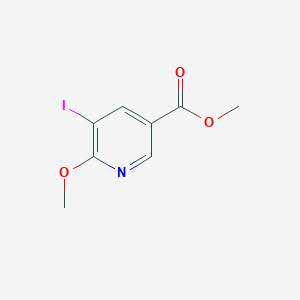

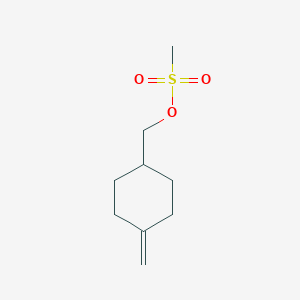
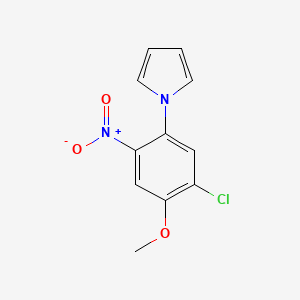
![3-[3-(Methanesulfonyloxy)phenyl]propanoic acid](/img/structure/B1394418.png)
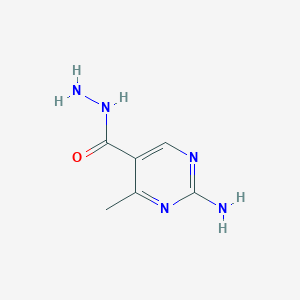

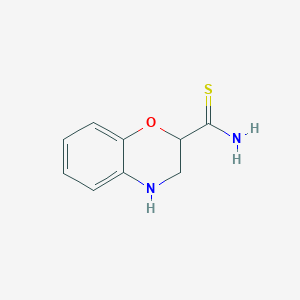
![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)
![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)